3-Methyl-1,7-naphthyridine is classified as a naphthyridine derivative, specifically a methyl-substituted variant of 1,7-naphthyridine. This classification places it within the broader category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (in this case, nitrogen) in a ring structure.
The synthesis of 3-Methyl-1,7-naphthyridine can be achieved through several methods, with the following being notable:
These methods are advantageous due to their relatively simple procedures and high yields, making them suitable for industrial production.
The molecular formula for 3-Methyl-1,7-naphthyridine is , with a molecular weight of approximately 188.18 g/mol. The structural features include:
The presence of nitrogen in the aromatic system significantly influences the compound's electronic properties and reactivity.
3-Methyl-1,7-naphthyridine participates in various chemical reactions:
These reactions expand its utility in synthetic organic chemistry.
The mechanism of action for 3-Methyl-1,7-naphthyridine involves its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or interfere with DNA synthesis pathways, leading to its potential applications in pharmacology.
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial and anticancer activities, making them candidates for therapeutic development .
The physical and chemical properties of 3-Methyl-1,7-naphthyridine include:
Property | Value |
---|---|
Molecular Formula | C10H8N2 |
Molecular Weight | 188.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Boiling Point | Not specified |
These properties highlight its stability and solubility characteristics relevant for various applications.
3-Methyl-1,7-naphthyridine has several scientific applications:
Research continues to explore its full potential in medicinal chemistry and materials science .
Naphthyridines represent a class of diazanaphthalenes comprising six isomeric bicyclic systems formed by the fusion of two pyridine rings. These isomers are systematically classified as 1,5-; 1,6-; 1,7-; 1,8-; 2,6-; and 2,7-naphthyridines based on the relative positions of their nitrogen atoms within the fused ring system [3] [7]. The 1,7-naphthyridine isomer (diazabicyclo[4.3.0]nonane system) exhibits a symmetrical angular geometry distinct from the linear arrangement of the 1,5- and 1,8-isomers. This structural difference profoundly influences dipole moments, electron distribution, and molecular recognition properties. In 1,7-naphthyridine, nitrogen atoms occupy the 1- and 7-positions, creating a 1,3-diazine-like electronic configuration characterized by significant π-deficiency. This electron-deficient nature enhances susceptibility to nucleophilic attack compared to other isomers, particularly at the C-2, C-4, C-5, and C-8 positions [1] [3]. Computational analyses reveal that the 1,7-isomer possesses an intermediate dipole moment (approximately 3.5-4.0 D) between the highly polar 1,8-naphthyridine (∼6.0 D) and the less polar 1,5-isomer (∼2.5 D), directly impacting solubility and intermolecular interactions [3].
Table 1: Fundamental Properties of Naphthyridine Isomers
Isomer | Nitrogen Positions | Dipole Moment (D) | Electron Density Distribution | Characteristic Reactivity |
---|---|---|---|---|
1,5- | 1,5 | 2.5-3.0 | Moderate π-deficiency | Electrophilic substitution at C-2/C-4 |
1,7- | 1,7 | 3.5-4.0 | Pronounced π-deficiency | Nucleophilic attack at C-2/C-4/C-5/C-8 |
1,8- | 1,8 | 5.5-6.0 | High polarity | Chelation ability, zwitterionic forms |
2,6- | 2,6 | 3.0-3.5 | Asymmetric depletion | Electrophilic substitution at C-3/C-5 |
2,7- | 2,7 | 4.0-4.5 | Moderate depletion | Ambident nucleophilicity |
The chemistry of 1,7-naphthyridines remained largely unexplored until the mid-20th century when synthetic methodologies enabled their targeted preparation. A pivotal advancement occurred in 1954 with the development of the EMME (diethyl ethoxymethylenemalonate) synthesis, providing reliable access to the 1,7-naphthyridine core. This method exploited the enhanced nucleophilicity of position 4 in 3-aminopyridine N-oxide (180) under reflux conditions in Dowtherm A, yielding 3-ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide (181). Subsequent deoxygenation, hydrolysis, and decarboxylation produced the unsubstituted 1,7-naphthyridine (3) [1]. This breakthrough facilitated systematic exploration of the pharmacological potential of 1,7-naphthyridine derivatives. Subsequent patents (e.g., 66BRP1022214, 69USP3429887, 70USP3517014) described routes using substituted 3-aminopyridines or those with blocking groups at position 2, expanding structural diversity [1]. The discovery of axially chiral 1,7-naphthyridine-6-carboxamides as potent tachykinin NK(1) receptor antagonists marked a significant therapeutic milestone. Compounds like (aR,9R)-8b exhibited exceptional in vitro antagonism (IC₅₀ = 0.45 nM against human IM-9 cells), demonstrating the scaffold's capacity for high-affinity receptor interactions. Crucially, the activity was stereospecific, with (aR,9R)-8b being approximately 750-fold more potent than its enantiomer (aS,9S)-8b, highlighting the critical role of three-dimensional structure in biological activity [4].
The introduction of a methyl group at position 3 (C3) of the 1,7-naphthyridine scaffold induces profound electronic and steric modifications that significantly influence reactivity, physicochemical properties, and biological interactions. Quantum chemical calculations demonstrate that the methyl group exerts a moderate +I (inductive) effect, marginally elevating electron density at the adjacent C4 position (σₘ ~ -0.04) compared to unsubstituted analogues [5] [9]. This subtle electron donation subtly modulates the inherent π-deficiency of the ring, potentially altering regioselectivity in electrophilic substitutions or metalation reactions. Crucially, the C3-methyl group introduces steric constraints absent in the parent heterocycle. Its proximity to the peri N1 atom creates a defined steric pocket that can hinder approach of bulky substituents or biomolecular recognition elements towards the adjacent C2 and C4 positions. This steric influence is exemplified in the divergent reactivity patterns observed between 3-methyl-1,7-naphthyridine and its unsubstituted counterpart during functionalization reactions like halogenation, alkylation, or coupling reactions [5] [9].
Table 2: Key Synthetic Methods for 1,7-Naphthyridines
Method | Key Starting Materials | Conditions | Key Products/Intermediates | Reference |
---|---|---|---|---|
Classical EMME Synthesis | 3-Aminopyridine N-oxide (180), Diethyl ethoxymethylenemalonate (EMME) | Reflux in Dowtherm A | 3-Ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide (181) | [1] |
Modified EMME Route | Blocked 3-aminopyridines (e.g., 2-substituted) | Varied solvents/temperatures | Diverse 1,7-naphthyridines without N-oxide intermediate | [1] |
Skraup-Type Cyclization | 3-Aminopyridine derivatives, Glycerol | Iodine/m-NO₂PhSO₃Na catalysis | 2-Substituted-1,7-naphthyridines (2c-2e) | [7] |
Gould-Jacobs Cyclization | 3-Aminopyridine (7), Diethyl methylenemalonate (8) | Thermal cyclization (150°C+) → Decarboxylation | 4-Hydroxy-1,5-naphthyridine (9b) / Adapted for 1,7 | [7] |
Furthermore, the C3-methyl group profoundly impacts the spectroscopic signatures of 1,7-naphthyridines. In NMR spectroscopy, the methyl protons typically resonate as a singlet between δ 2.4-2.7 ppm in CDCl₃, while the carbon signal appears near δ 18-22 ppm, influenced by neighboring substituents. IR spectroscopy reveals characteristic C-H bending vibrations for the aromatic methyl group near 1380 cm⁻¹ and 1450-1480 cm⁻¹. The methyl group also enhances lipophilicity (log P increases by ~0.5-0.7 compared to unsubstituted), improving membrane permeability – a crucial factor for bioactive compounds targeting intracellular receptors or enzymes [5] [9]. This enhanced lipophilicity, combined with the electronic and steric modifications, underpins the observed structure-activity relationships (SAR) in medicinal chemistry applications. For instance, in kinase inhibitors or receptor antagonists, the C3-methyl group often optimizes binding affinity by filling hydrophobic pockets within the active site while avoiding detrimental steric clashes due to its compact size [4] [9].
Table 3: Impact of C3 Methyl Substitution on Properties of 1,7-Naphthyridine Derivatives
Property | Unsubstituted 1,7-Naphthyridine | 3-Methyl-1,7-Naphthyridine | Significance |
---|---|---|---|
Electron Density at C4 | Lower | Higher (+I effect of CH₃) | Alters susceptibility to nucleophilic/electrophilic attack |
Lipophilicity (Calculated log P) | ~1.2 | ~1.7-1.9 | Improved membrane permeability |
¹³C NMR Chemical Shift (C3) | ~150 ppm (C) | ~140 ppm (Cquart) + 18-22 ppm (CH₃) | Diagnostic for substitution pattern |
Steric Environment near N1/C4 | Unhindered | Moderately hindered (peri-CH₃) | Influences biomolecular recognition and regioselectivity of reactions |
Characteristic IR Bands | - | ~1380 cm⁻¹ (sym def), ~1465 cm⁻¹ (asym def) | Fingerprint for methyl group presence |
Common Biological Role | Variable | Often optimizes hydrophobic binding pocket interactions | Enhanced target affinity/selectivity |
The 3-methyl-1,7-naphthyridine motif has demonstrated notable potential in modulating diverse biological targets, primarily attributed to its ability to function as a hydrogen bond acceptor and engage in hydrophobic interactions. Its optimized size and electronic profile allow efficient insertion into enzyme binding pockets. Axially chiral 1,7-naphthyridine-6-carboxamides incorporating complex substituents exemplify this potential. The high affinity (IC₅₀ = 0.45 nM) of compound (aR,9R)-8b for the tachykinin NK(1) receptor underscores the scaffold's capacity for potent receptor antagonism. X-ray crystallographic analysis confirmed that the stereochemistry around the -C₍₆₎(=O)-N₍₇₎-CH₂Ar moiety is paramount for receptor recognition, a binding mode potentially modulated by the presence of a C3 methyl group in related structures [4]. Furthermore, naphthyridines serve as privileged scaffolds in kinase inhibitor design. While 1,6-naphthyridin-2(1H)-ones dominate literature reports (>17,000 compounds), SAR trends suggest that substituents at positions analogous to C3 significantly influence selectivity and potency [5] [9]. The methyl group at C3 in 1,7-naphthyridines likely contributes to activity by occupying specific hydrophobic sub-pockets within ATP-binding sites of kinases or other enzymes, thereby enhancing binding energy and reducing off-target effects. Its compact size avoids steric repulsion while effectively displacing water molecules from the binding site [5] [9]. This targeted interaction profile positions 3-methyl-1,7-naphthyridine as a versatile pharmacophore for continued exploration in drug discovery, particularly for diseases involving dysregulated kinase signaling or neuropeptide receptors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0